N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
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Description
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C25H25N5O5S and its molecular weight is 507.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of various derivatives with similar structural motifs, showing significant antibacterial activity. For example, novel S-substituted oxadiazole derivatives synthesized through alkylation have been tested for antibacterial efficacy, revealing potential applications in combating bacterial infections (Aghekyan et al., 2020). This suggests that derivatives or related compounds might hold promise in developing new antibacterial agents.
Antiprotozoal Properties
Studies on compounds with similar frameworks have indicated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, such as those caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of such compounds in antiprotozoal therapy (Ismail et al., 2004).
Material Science Applications
In the realm of materials science, certain derivatives have been synthesized and characterized for their potential use in creating insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them candidates for safer energetic materials (Yu et al., 2017).
Properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-3-34-18-12-10-17(11-13-18)27-23(31)16-36-25-29-28-22(15-26-24(32)21-9-6-14-35-21)30(25)19-7-4-5-8-20(19)33-2/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYRGRYBAILQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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